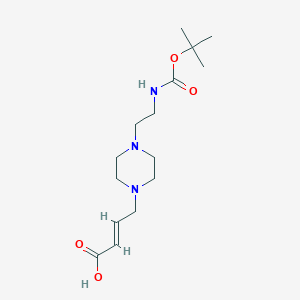![molecular formula C15H14N4O2S B2615395 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide CAS No. 307341-00-0](/img/structure/B2615395.png)
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide” belongs to the class of organic compounds known as triazolopyridines . These are aromatic compounds containing a triazolo ring fused to a pyridine ring. Triazolopyridines have applications in medicinal chemistry due to their diverse biological activities .
科学的研究の応用
Anticancer Activity
Studies have shown that derivatives of [1,2,4]triazolo[1,5-a]pyridines, akin to the chemical structure , exhibit promising anticancer effects. Modifications of these compounds, such as replacing the acetamide group with alkylurea, have led to the synthesis of derivatives with potent antiproliferative activities against various human cancer cell lines. These compounds not only retain their antiproliferative activity and inhibitory action against enzymes like PI3Ks and mTOR but also demonstrate reduced acute oral toxicity, highlighting their potential as effective anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).
Antimicrobial Properties
The synthesis of novel heterocycles incorporating thiadiazole moieties and their assessment against pests such as the cotton leafworm, Spodoptera littoralis, indicate the broad spectrum of activity these compounds can offer. The creation of these compounds involves versatile precursors leading to the synthesis of various heterocycles, including [1,2,4]triazolo[1,5-a]pyridines, demonstrating their insecticidal potential (A. Fadda et al., 2017).
Synthesis of Novel Pharmaceutical Compounds
Research into the modification and synthesis of new analogs within the [1,2,4]triazolo[1,5-a]pyridine framework has led to the discovery of compounds with significant biological activity. These activities include not only anticancer and antimicrobial effects but also the potential for creating new positron emission tomography (PET) imaging agents for receptors in the brain, showcasing the versatility and importance of these compounds in developing new diagnostic tools and treatments (J. Kumar et al., 2006).
作用機序
Target of Action
The primary targets of the compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include pH, temperature, presence of other molecules, and more
生化学分析
Biochemical Properties
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit c-Met kinase, an enzyme involved in cell growth and differentiation . The inhibition of c-Met kinase by this compound results in the suppression of cancer cell proliferation. Additionally, it has been observed to interact with DNA, potentially intercalating between DNA strands and affecting replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis and cell cycle arrest, thereby inhibiting tumor growth . It also modulates cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling . This inhibition leads to reduced phosphorylation of key signaling proteins, ultimately resulting in decreased cell proliferation and increased apoptosis . Additionally, the compound’s interaction with DNA suggests a potential mechanism for its effects on gene expression and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound interacts with cytochrome P450 enzymes, leading to its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the compound’s excretion from the body and influence its overall bioavailability and pharmacokinetics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and influences gene expression . Additionally, it may target other organelles, such as mitochondria, affecting cellular metabolism and apoptosis . The presence of specific targeting signals or post-translational modifications may direct the compound to these subcellular compartments .
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-12-7-5-11(6-8-12)16-14(20)10-22-15-18-17-13-4-2-3-9-19(13)15/h2-9H,10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJRENHWYIZKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

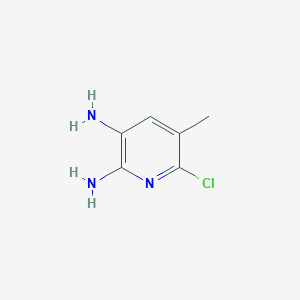
![8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2615313.png)
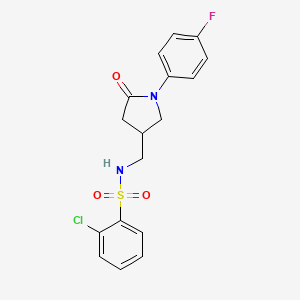
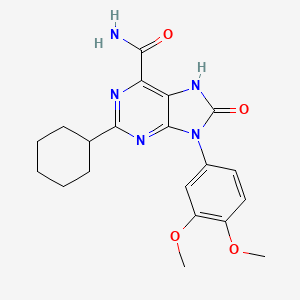
![(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2615318.png)
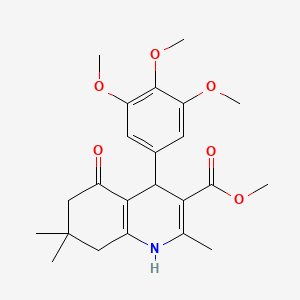
![Methyl 3-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2615322.png)


![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B2615327.png)
![6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2615329.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone](/img/structure/B2615332.png)
